molecular formula C20H10F6N2S B2947942 5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile CAS No. 338964-89-9

5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile

Cat. No. B2947942
CAS RN: 338964-89-9
M. Wt: 424.36
InChI Key: WQMHBSURCPRPTB-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile is a useful research compound. Its molecular formula is C20H10F6N2S and its molecular weight is 424.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Compounds containing trifluoromethyl phenyl groups and nitrile functionalities are often studied for their unique chemical properties and reactivity. For instance, the synthesis and decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide and its cyclic analogs have been explored, highlighting the formation of phenyltris((trifluoromethyl)sulfonyl)methane and other isomers through thermal decomposition processes (Zhu & Desmarteau, 1993). These processes are crucial for understanding the stability and reactivity of such compounds under different conditions.

Application in Organic Synthesis

Trifluoromethyl phenyl sulfones, for example, have been employed in Julia-Kocienski olefination reactions with carbonyl compounds, demonstrating their utility in synthesizing a wide variety of alkenes and dienes. This showcases the role of these compounds in facilitating complex organic transformations, which are essential for creating novel molecules with potential applications in materials science, pharmaceuticals, and more (Alonso et al., 2005).

Interfacial Stability Improvements

In materials science, specific compounds with trifluoromethyl and nitrile groups have been studied for their ability to improve the interfacial stability of high-voltage lithium nickel manganese oxide cathodes in batteries. This research highlights the potential of such chemicals to enhance the performance and longevity of energy storage devices, a critical aspect of developing more efficient and durable batteries (Huang et al., 2015).

properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)phenyl]sulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2S/c21-19(22,23)15-4-1-3-12(8-15)14-7-13(10-27)18(28-11-14)29-17-6-2-5-16(9-17)20(24,25)26/h1-9,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMHBSURCPRPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)SC3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile

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